1-(2,4-dinitrophenyl)-4,6-dinitro-1H-indazole
Overview
Description
1-(2,4-dinitrophenyl)-4,6-dinitro-1H-indazole is a complex organic compound characterized by the presence of multiple nitro groups attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dinitrophenyl)-4,6-dinitro-1H-indazole typically involves the nitration of an indazole precursor. The process begins with the preparation of 2,4-dinitrophenylhydrazine, which is then reacted with an appropriate indazole derivative under controlled conditions. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of nitro groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dinitrophenyl)-4,6-dinitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indazole compounds.
Scientific Research Applications
1-(2,4-dinitrophenyl)-4,6-dinitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dinitrophenyl)-4,6-dinitro-1H-indazole involves its interaction with cellular components. The compound can uncouple oxidative phosphorylation in mitochondria, leading to increased metabolic rates and potential cytotoxic effects. This mechanism is similar to that of other nitro compounds, which disrupt cellular energy production.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares similar nitro groups and uncoupling properties.
2,4-Dinitroanisole: Another nitro compound with similar chemical behavior.
2,4-Dinitrotoluene: Used in explosives and has similar reactivity.
Uniqueness
1-(2,4-dinitrophenyl)-4,6-dinitro-1H-indazole is unique due to its specific indazole structure, which imparts distinct chemical and biological properties. Its multiple nitro groups make it highly reactive and suitable for various applications in research and industry.
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)-4,6-dinitroindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N6O8/c20-16(21)7-1-2-10(13(3-7)19(26)27)15-11-4-8(17(22)23)5-12(18(24)25)9(11)6-14-15/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDVCOUTNQZQSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N6O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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